molecular formula C15H10F2O4 B6408247 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261986-45-1

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No.: B6408247
CAS No.: 1261986-45-1
M. Wt: 292.23 g/mol
InChI Key: QFLGXOIYMNPXPM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, also known as 5-F2F4MCPBA, is an organic compound that has been used in many scientific research applications. This compound has been used in various biochemical and physiological studies due to its ability to interact with proteins and other molecules.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a number of different scientific research applications. It has been used as a reagent in organic synthesis, as a probe for protein-ligand interactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in studies of cell signaling pathways and as an inhibitor of certain enzymes.

Mechanism of Action

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is known to interact with proteins and other molecules through a variety of mechanisms. It is able to bind to proteins through hydrogen bonding and other non-covalent interactions. It can also form covalent bonds with proteins through the formation of a Michael addition product. Additionally, it can interact with other molecules through electrostatic interactions.
Biochemical and Physiological Effects
5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain ion channels and to inhibit the activity of certain G-protein coupled receptors. Additionally, it has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% for laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of different experiments. However, there are some limitations to using 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% for laboratory experiments. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to optimize the reaction conditions for its synthesis.

Future Directions

There are a number of potential future directions for 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% research. It could be further studied as a probe for protein-ligand interactions, as an inhibitor of certain enzymes, and as a modulator of cell signaling pathways. Additionally, it could be studied as a potential therapeutic agent for various diseases. Finally, it could be studied as a potential fluorescent probe for imaging applications.

Synthesis Methods

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a number of different methods. One of the most common methods is to react 2-fluoro-4-methoxycarbonylphenyl benzoic acid with 5-fluoro-2-chlorobenzoic acid in a solvent such as acetonitrile. This reaction produces 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% as the main product, along with a number of other byproducts. The reaction can be further optimized by varying the temperature, reaction time, and other conditions.

Properties

IUPAC Name

5-fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-2-4-11(13(17)6-8)10-5-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGXOIYMNPXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691431
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-45-1
Record name 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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